Synthesis Yield Advantage: Higher Isolated Yields for 4-(Benzyloxy)-3-hydroxybenzaldehyde from 3,4-Dihydroxybenzaldehyde
The synthesis of 4-(benzyloxy)-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde proceeds with a significantly higher isolated yield when using benzyl bromide (76%) compared to benzyl chloride (71%) . This yield differential quantifies a specific advantage for procurement: users planning to synthesize the compound in-house can select the optimal starting material and protocol to maximize efficiency. This data is specific to the target compound and allows for a direct, cross-protocol comparison.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 76% (using benzyl bromide) |
| Comparator Or Baseline | 71% (using benzyl chloride) |
| Quantified Difference | +5% absolute yield increase |
| Conditions | Synthesis from 3,4-dihydroxybenzaldehyde and the respective benzyl halide |
Why This Matters
This quantifies a 5% yield advantage when selecting benzyl bromide over benzyl chloride for in-house synthesis, directly impacting cost-efficiency and material planning.
